5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine

描述

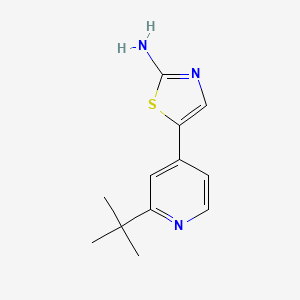

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole ring and a pyridine ring. The compound’s molecular formula is C12H15N3S, and it has a molecular weight of 233.33 g/mol. The presence of both thiazole and pyridine rings in its structure makes it a compound of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

化学反应分析

Synthetic Routes and Precursor Reactions

The synthesis of 5-(2-tert-butylpyridin-4-yl)thiazol-2-amine involves modular approaches, often leveraging Hantzsch–Traumann thiazole synthesis or cross-coupling strategies. Key steps include:

Thiazole Ring Formation

-

Hantzsch Thiazole Synthesis : Cyclocondensation of α-haloketones (e.g., 3-chloro-2,4-pentanedione) with thioureas forms the thiazole core. For example, coupling cyclopentylthiourea with 1,1,1-trifluoropentane-2,4-dione yields substituted 5-acetylthiazoles, which are further functionalized (Scheme 1, ).

-

Enaminone Intermediates : Enaminones (e.g., 13 , 15–20 ) are generated via refluxing 5-acetylthiazoles with DMF-DMA or Bredereck’s reagent, enabling subsequent pyrimidine amine coupling .

Pyridine Functionalization

-

Suzuki–Miyaura Coupling : The 2-tert-butylpyridin-4-yl group can be introduced via palladium-catalyzed cross-coupling of boronic acids with bromothiazole intermediates. For example, 2-amino-5-bromothiazole (29 ) reacts with 4-fluorophenylboric acid to install aryl groups (Scheme 7, ).

Derivatization Reactions

The amine and pyridine moieties serve as handles for further functionalization:

Amine Reactivity

-

Acylation : The 2-amine undergoes acylation with chloroacetyl chloride to form acetamide derivatives (e.g., 24 ), which react with secondary amines to yield tertiary amides (Scheme 5, ).

-

Thiourea Formation : Treatment with isothiocyanates generates thiourea derivatives (e.g., 4–6 ), pivotal for heterocycle formation .

Electrophilic Aromatic Substitution

-

The electron-rich thiazole ring participates in iodination or nitration , though steric hindrance from the tert-butyl group may limit reactivity at the pyridine’s ortho positions .

Catalytic Cross-Coupling Reactions

The pyridine and thiazole rings enable diverse cross-coupling pathways:

Deaminative Functionalization

The 2-amine group can be replaced via deaminative chlorination :

-

Conditions : Treatment with tert-butyl nitrite and MgCl₂ in acetonitrile selectively replaces -NH₂ with -Cl (Table 1, ).

-

Applications : This method converts aminoheterocycles to chlorides, enabling downstream couplings (e.g., Sandmeyer reaction) .

Biological Activity and Further Modifications

Though beyond the scope of reactivity, derivatives of 2-aminothiazoles exhibit antiproliferative activity :

-

KPNB1 Inhibition : Analogues like 31 (IC₅₀ = 0.8 μM) inhibit nuclear transport protein KPNB1, showing promise in cancer therapy .

-

Structural Optimization : Substituents on the pyridine (e.g., 4-fluorophenyl) enhance potency and selectivity .

Stability and Handling

科学研究应用

Anti-Cancer Applications

One of the primary applications of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is its role as an inhibitor of phosphatidylinositol 3-kinases (PI3K), which are crucial in cancer signaling pathways. The compound has shown high selectivity for the PI3K alpha subtype, making it a promising candidate for treating various proliferative diseases, including:

- Tumors

- Leukemias

- Polycythemia Vera

- Essential Thrombocythemia

- Myelofibrosis

In a study, it was reported that derivatives of this compound demonstrated significant inhibition of PI3K activity, which is vital for tumor growth and survival. The pharmacological properties suggest potential use in combination therapies with other agents to enhance efficacy against resistant cancer types .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that derivatives of thiazol-2-amine exhibited potent inhibition of cyclooxygenase enzymes (COX), specifically COX-2, which is implicated in inflammatory processes.

Case Study: COX Inhibition

A recent study synthesized several thiazole derivatives and tested their inhibitory effects on COX enzymes. The results showed that selected compounds had IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 5d | 0.76 | 42 |

| 5e | 9.01 | 112 |

These findings suggest that this compound derivatives could serve as new leads in developing anti-inflammatory medications.

Anti-Bacterial Activity

Another significant application is in combating bacterial infections, particularly against strains like Mycobacterium tuberculosis. The thiazole derivatives have shown promising activity with sub-micromolar minimum inhibitory concentrations.

Case Study: Anti-Tubercular Activity

Research has demonstrated that certain analogs of the compound possess strong bactericidal effects against M. tuberculosis. Structure-activity relationship (SAR) studies revealed that specific substitutions at the C-2 and C-4 positions of the thiazole core enhance activity while maintaining selectivity over mammalian cells .

| Analog | Minimum Inhibitory Concentration (MIC) | Selectivity Index |

|---|---|---|

| 20 | <0.1 μM | 26 |

| 42 | <0.05 μM | High |

These results underscore the potential of this compound class in developing novel anti-tubercular agents.

作用机制

The mechanism of action of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Bleomycin: An antineoplastic drug containing a thiazole ring.

Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is unique due to the presence of both a thiazole and a pyridine ring in its structure. This dual-ring system can provide a broader range of biological activities and chemical reactivity compared to compounds with only one of these rings.

生物活性

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, emphasizing its antitumor and neuroprotective properties.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of appropriate pyridine and thiazole derivatives under controlled conditions. The compound features a thiazole ring, which is known for its diverse biological activities, attached to a tert-butyl-substituted pyridine. This structural configuration is critical for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells by inhibiting critical kinases involved in cell cycle regulation.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | 0.5 | CDK inhibition |

| Compound A | MCF7 (breast cancer) | 0.3 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 0.4 | Cell cycle arrest |

The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation and cell proliferation .

Neuroprotective Properties

In addition to its antitumor effects, this compound has been evaluated for neuroprotective properties. Thiazole derivatives have been linked to acetylcholinesterase (AChE) inhibition, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition by Thiazole Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | 2.7 | Study on AChE inhibitors |

| Compound C | 1.5 | Known AChE inhibitor |

| Compound D | 3.0 | Novel derivative |

The ability of this compound to inhibit AChE suggests potential applications in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a thiazole derivative similar to this compound resulted in significant tumor regression in a subset of patients resistant to conventional therapies.

- Neurodegenerative Disease Research : In preclinical models of Alzheimer's disease, compounds with similar structures showed improved cognitive performance and reduced amyloid plaque formation, indicating their potential as therapeutic agents for neuroprotection.

属性

IUPAC Name |

5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSAMMHCFPQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。